2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential biological and medicinal properties. This compound is also known as MI-2, and it belongs to the class of indole-2-carboxylates. MI-2 has been studied extensively for its potential use in cancer therapy and other medical applications.
Wissenschaftliche Forschungsanwendungen
Antifungal Agents :
- Research by Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as effective fungicidal agents against Candida species, with potential against various fungi species, including molds and dermatophytes. These compounds showed promising in vitro antifungal activity and in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Antimicrobial Activity :
- Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and found them active against selected microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017).
Neurokinin-1 Receptor Antagonist :
- Harrison et al. (2001) reported the discovery of a neurokinin-1 receptor antagonist with a morpholine derivative, effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).
Antidepressant and Anticonvulsant Effects :
- A study by Guan et al. (2016) synthesized new 2-oxo-3-phenyliminoindolin-1-Nphenylacetamide compounds and found significant antidepressant-like activity and anticonvulsant effects, suggesting their potential in treating depression and epilepsy (Guan et al., 2016).
Cancer Treatment :
- Kosmalski et al. (2022) screened oxime ethers containing morpholine moiety for cytotoxicity against cancer cell lines, finding promising results in reducing cell viability, highlighting their potential as anti-cancer agents (Kosmalski et al., 2022).
Chemical Synthesis and Characterization :
- Various studies have focused on the synthesis, characterization, and potential applications of morpholino derivatives in chemical reactions and as building blocks for more complex molecules. These include works by Dyachenko et al. (2012), Jayadevappa et al. (2012), and Xu et al. (2017) (Dyachenko et al., 2012); (Jayadevappa et al., 2012); (Xu et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is the Toll-like receptor 4 (TLR4) . TLR4 plays a crucial role in innate immunity, allowing the host to recognize pathogens invading the body .
Mode of Action
The compound interacts with TLR4, inhibiting its pathway . This interaction results in the suppression of the immune response triggered by TLR4 activation
Biochemical Pathways
The compound affects the TLR4 signaling pathway . TLR4 is involved in the innate immune response, and its inhibition can lead to a decrease in the inflammatory response . The downstream effects of this pathway inhibition are complex and involve various aspects of the immune response.
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the suppression of the immune response through the inhibition of TLR4 . This can lead to a decrease in inflammation and potentially beneficial effects in conditions where the immune response is overactive .
Eigenschaften
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c17-16(22)15(21)12-9-19(13-4-2-1-3-11(12)13)10-14(20)18-5-7-23-8-6-18/h1-4,9H,5-8,10H2,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQJJOOVZHWLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.